molecular formula C6H11ClO5 B052708 6-Chloro-6-deoxy-alpha-d-glucopyranose CAS No. 28528-86-1

6-Chloro-6-deoxy-alpha-d-glucopyranose

Cat. No. B052708
CAS RN: 28528-86-1
M. Wt: 198.6 g/mol
InChI Key: QMWDIHPSUCUMFU-DVKNGEFBSA-N
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Description

6-Chloro-6-deoxy-alpha-d-glucopyranose is a modified glucose molecule with a chloro substituent replacing a hydroxyl group. Its structure and properties have been studied in various contexts, particularly in carbohydrate chemistry.

Synthesis Analysis

The preparation of 6-chloro-6-deoxy-d-glucose involves several steps, including the synthesis of methyl 6-chloro-6-deoxy-α-d-glucopyranoside, followed by hydrolysis (Evans & Parrish, 1972).

Molecular Structure Analysis

Research on related compounds, such as 2-amino-2-deoxy-D-glucopyranose 6-sulfate, provides insights into the molecular structure of glucose derivatives. These compounds typically retain the 4C1 conformation characteristic of glucose (Mackie, Yates, & Lamba, 1995).

Chemical Reactions and Properties

The chemical reactions involving 6-chloro-6-deoxy-alpha-d-glucopyranose are diverse. One notable reaction is its formation from methyl α-d-glucopyranoside via a sequence of reactions including acetylation and chlorination (Evans & Parrish, 1972).

Physical Properties Analysis

The physical properties of 6-chloro-6-deoxy-alpha-d-glucopyranose, such as solubility and crystalline structure, are influenced by its chloro and deoxy modifications. Similar compounds, like 2-sulfamino-2-deoxy-alpha-D-glucopyranose, provide insights into these properties (Yates, Mackie, & Lamba, 1995).

Scientific Research Applications

Cyclodextrins and Molecular Chelation

Cyclodextrins, structurally related to 6-Chloro-6-deoxy-alpha-d-glucopyranose by their glucopyranose subunits, are notable for their inclusion complex forming capabilities. This property allows them to modify the characteristics of materials they complex with, significantly impacting their industrial, technological, and analytical applications. The low cytotoxic effects of cyclodextrins highlight their potential as safe molecular chelators in various fields, including pharmaceuticals, cosmetics, and environmental protection (E. D. Valle, 2004)[https://consensus.app/papers/cyclodextrins-uses-review-valle/eb4b139995765240b374eb55b380a2dd/?utm_source=chatgpt].

Versatile Applications in Industry and Technology

Cyclodextrins' ability to form host-guest type inclusion complexes extends their utility across numerous sectors. Their applications span from pharmaceuticals and drug delivery systems to cosmetics, food and nutrition, and even chemical industries. The versatility of these compounds underscores the potential of structurally similar molecules like 6-Chloro-6-deoxy-alpha-d-glucopyranose in pioneering novel research directions and industrial advancements (N. Sharma & Ashish Baldi, 2016)[https://consensus.app/papers/exploring-versatile-applications-cyclodextrins-sharma/c647432e1dd6594299534d1093103133/?utm_source=chatgpt].

Structural Flexibility and Modeling Potential

The flexibility and diverse geometry of glucopyranose residues, fundamental components of compounds like 6-Chloro-6-deoxy-alpha-d-glucopyranose, allow for the construction of various molecular models. These models can represent different polymorphs of biologically relevant structures, suggesting applications in bioinformatics and molecular design (A. French & V. G. Murphy, 1973)[https://consensus.app/papers/effects-changes-ring-geometry-computer-models-amylose-french/aada74b23c2156328599ef18a22df495/?utm_source=chatgpt].

properties

IUPAC Name

(2S,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWDIHPSUCUMFU-DVKNGEFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-6-deoxy-alpha-d-glucopyranose

CAS RN

28528-86-1
Record name 6-Chloro-6-deoxy-alpha-D-glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028528861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-CHLORO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZDE5M64V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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